Phenyl-uridine-5'-diphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl-Uridine-5’-Diphosphate is an organic compound belonging to the class of pyrimidine ribonucleoside diphosphates. It has a molecular formula of C15H18N2O12P2 and a molecular weight of approximately 480.257 Da . This compound is characterized by its unique structure, which includes a phenyl group attached to the uridine moiety through a diphosphate linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl-Uridine-5’-Diphosphate typically involves the phosphorylation of uridine derivatives. One common method includes the use of uridine as a starting material, which undergoes phosphorylation in the presence of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoryl chloride (PCl3) under controlled conditions . The reaction is usually carried out in an anhydrous solvent like pyridine or dimethylformamide (DMF) to ensure the formation of the diphosphate ester.
Industrial Production Methods: Industrial production of Phenyl-Uridine-5’-Diphosphate often employs biotechnological approaches, such as fermentation using genetically engineered microorganisms. For instance, yeast strains like Saccharomyces cerevisiae can be engineered to produce high yields of uridine diphosphate derivatives through fermentation processes . The fermentation broth is then subjected to purification steps, including chromatography and crystallization, to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions: Phenyl-Uridine-5’-Diphosphate undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidizing Agents: Sodium periodate (NaIO4) or potassium permanganate (KMnO4) are commonly used for oxidation reactions.
Nucleophiles: Various nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: The major product of oxidation is uridine diphosphate glucuronic acid.
Substitution: Depending on the nucleophile used, the products can vary, but typically include substituted uridine diphosphate derivatives.
Scientific Research Applications
Phenyl-Uridine-5’-Diphosphate has a wide range of applications in scientific research:
Mechanism of Action
Phenyl-Uridine-5’-Diphosphate can be compared with other pyrimidine ribonucleoside diphosphates such as:
Uridine-5’-Diphosphate: Similar in structure but lacks the phenyl group, making it less hydrophobic and less reactive in certain chemical reactions.
Cytidine-5’-Diphosphate: Contains a cytosine base instead of uracil, leading to different enzymatic interactions and biological functions.
Uniqueness: The presence of the phenyl group in Phenyl-Uridine-5’-Diphosphate imparts unique chemical properties, such as increased hydrophobicity and the ability to participate in specific substitution reactions that are not possible with other similar compounds .
Comparison with Similar Compounds
- Uridine-5’-Diphosphate
- Cytidine-5’-Diphosphate
- Thymidine-5’-Diphosphate
- Guanosine-5’-Diphosphate
Properties
Molecular Formula |
C15H18N2O12P2 |
---|---|
Molecular Weight |
480.26 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phenyl hydrogen phosphate |
InChI |
InChI=1S/C15H18N2O12P2/c18-11-6-7-17(15(21)16-11)14-13(20)12(19)10(27-14)8-26-30(22,23)29-31(24,25)28-9-4-2-1-3-5-9/h1-7,10,12-14,19-20H,8H2,(H,22,23)(H,24,25)(H,16,18,21)/t10-,12-,13-,14-/m1/s1 |
InChI Key |
ZHUWBKDWWGKIEN-FMKGYKFTSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.